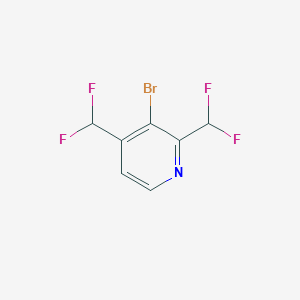
3-Bromo-2,4-bis(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-bis(difluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4BrF4N and a molecular weight of 258.01 g/mol . This compound is notable for its unique structure, which includes bromine and difluoromethyl groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-bis(difluoromethyl)pyridine typically involves the bromination of a difluoromethyl-substituted pyridine precursor. One common method includes the reaction of 2,4-bis(difluoromethyl)pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to produce high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-bis(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or difluoromethyl groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride are used, with conditions varying based on the desired product.
Major Products
Scientific Research Applications
3-Bromo-2,4-bis(difluoromethyl)pyridine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-bis(difluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2,4-bis(difluoromethyl)pyridine is unique due to the presence of two difluoromethyl groups, which confer distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds with only one difluoromethyl group .
Properties
Molecular Formula |
C7H4BrF4N |
|---|---|
Molecular Weight |
258.01 g/mol |
IUPAC Name |
3-bromo-2,4-bis(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-4-3(6(9)10)1-2-13-5(4)7(11)12/h1-2,6-7H |
InChI Key |
MVKIRPKSSYPVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



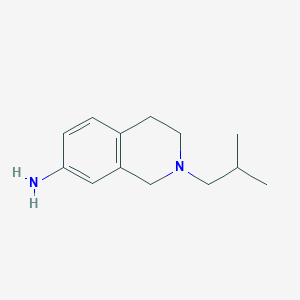

![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
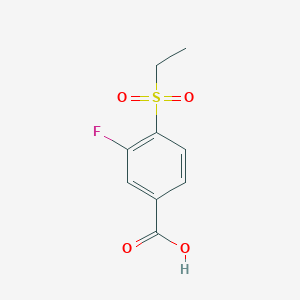
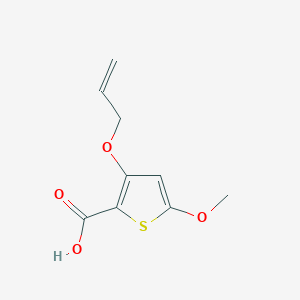


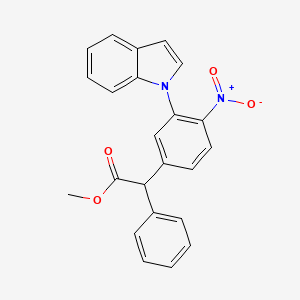
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)




